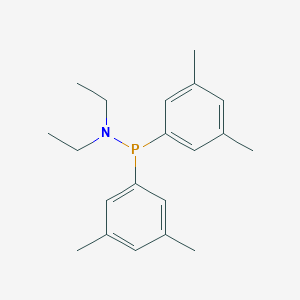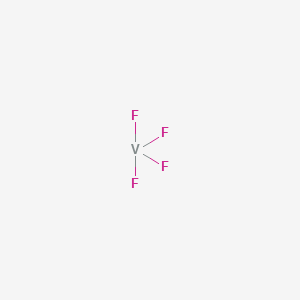
Tetrafluorovanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluorovanadium, also known as vanadium tetrafluoride, is an inorganic compound composed of vanadium and fluorine. It is a paramagnetic yellow-brown solid that is highly hygroscopic. Unlike its counterpart vanadium tetrachloride, vanadium tetrafluoride is not volatile due to its polymeric structure. This compound decomposes before melting and is known for its unique properties and applications in various fields .
準備方法
Tetrafluorovanadium can be synthesized through the reaction of vanadium tetrachloride with hydrogen fluoride. The reaction proceeds as follows: [ \text{VCl}_4 + 4 \text{HF} \rightarrow \text{VF}_4 + 4 \text{HCl} ] This method was the first to be used for the preparation of vanadium(IV) fluoride. The compound decomposes at 325°C, undergoing disproportionation to form vanadium(III) fluoride and vanadium(V) fluoride: [ 2 \text{VF}_4 \rightarrow \text{VF}_3 + \text{VF}_5 ] Industrial production methods typically involve similar synthetic routes, ensuring the purity and stability of the compound .
化学反応の分析
Tetrafluorovanadium undergoes various chemical reactions, including oxidation, reduction, and disproportionation. Some notable reactions include:
Oxidation: this compound can be oxidized to vanadium(V) fluoride using fluorine gas[ 2 \text{VF}_4 + \text{F}_2 \rightarrow 2 \text{VF}_5 ]
Reduction: It can be reduced to vanadium(III) fluoride under specific conditions.
Disproportionation: As mentioned earlier, vanadium(IV) fluoride disproportionates at 325°C to form vanadium(III) fluoride and vanadium(V) fluoride.
Common reagents used in these reactions include hydrogen fluoride, fluorine gas, and other halogenating agents. The major products formed from these reactions are vanadium(III) fluoride and vanadium(V) fluoride .
科学的研究の応用
Tetrafluorovanadium has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in various chemical reactions.
Biology: Vanadium compounds, including vanadium(IV) fluoride, are studied for their potential biological activities, such as enzyme inhibition and insulin-mimetic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diseases like diabetes and cancer.
Industry: This compound is used in the production of specialty chemicals, as well as in the development of advanced materials and nanomaterials
作用機序
The mechanism of action of vanadium(IV) fluoride involves its interaction with various molecular targets and pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake. They can also inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved in these actions are still under investigation, but they are believed to involve redox reactions and interactions with cellular proteins .
類似化合物との比較
Tetrafluorovanadium can be compared with other vanadium fluorides, such as vanadium(III) fluoride and vanadium(V) fluoride. While all these compounds share some similarities, vanadium(IV) fluoride is unique due to its specific oxidation state and polymeric structure. This structure makes it less volatile and more stable compared to vanadium tetrachloride. Other similar compounds include:
Vanadium(III) fluoride (VF3): A compound with a lower oxidation state, used in different catalytic and chemical applications.
Vanadium(V) fluoride (VF5): A compound with a higher oxidation state, known for its strong oxidizing properties
This compound’s unique properties and stability make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
10049-16-8 |
|---|---|
分子式 |
F4V |
分子量 |
126.9351 g/mol |
IUPAC名 |
vanadium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.V/h4*1H;/q;;;;+4/p-4 |
InChIキー |
JTWLHYPUICYOLE-UHFFFAOYSA-J |
SMILES |
F[V](F)(F)F |
正規SMILES |
[F-].[F-].[F-].[F-].[V+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




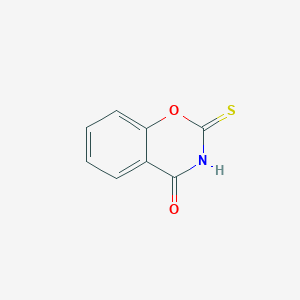
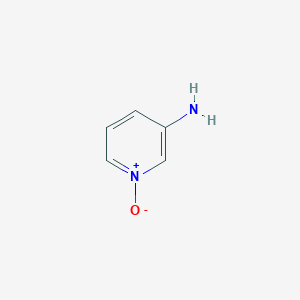
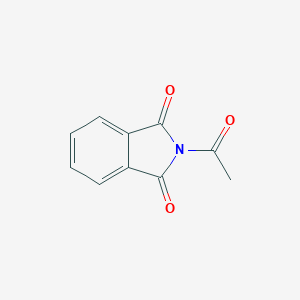
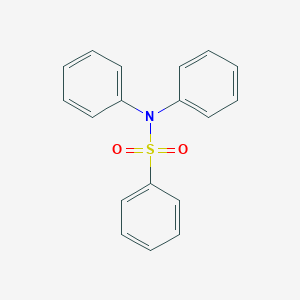


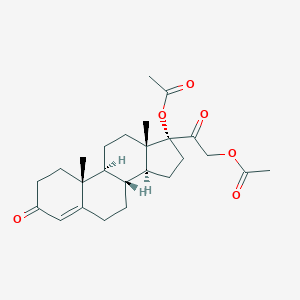
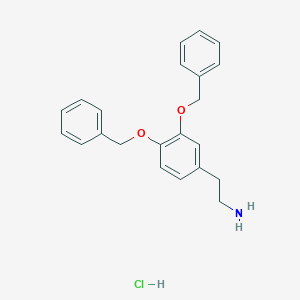
![4-(Hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde](/img/structure/B167495.png)
